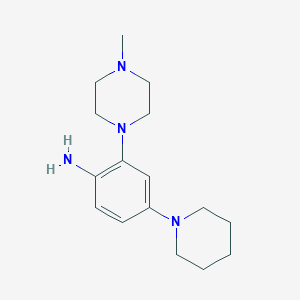

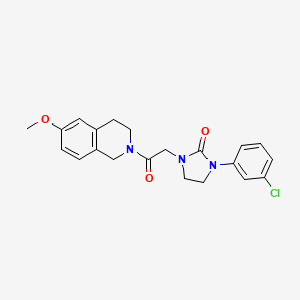

![molecular formula C15H13N7O3S B2798723 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide CAS No. 905765-83-5](/img/structure/B2798723.png)

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide” is a complex organic molecule. It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-Amino-5-pyridin-3-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was prepared and converted to the corresponding Mannich and Schiff bases to assess their antimicrobial activity . Another related compound, 2-(4-phenyl-5-pyridin-2-yl-4H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid, and its dimethyl sulfoxide solvate have been synthesized .Applications De Recherche Scientifique

Synthesis and Structural Elucidation

The synthesis and structural elucidation of derivatives related to 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide have been extensively studied. These compounds are synthesized via condensation reactions and characterized by various spectroscopic techniques such as H1NMR, MASS Spectra, and IR Spectra, highlighting their potential for various biological applications due to their structural attributes (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Antimicrobial Screening

The antimicrobial properties of these compounds are significant, with studies demonstrating their in-vitro antibacterial, antifungal, and anti-tuberculosis activity. This underlines the importance of 1,2,4-triazole derivatives in pharmaceutical research for developing new antimicrobial agents (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Biological Activity and Pharmacological Potential

Derivatives of 1,2,4-triazole, including those containing the core structure of this compound, have shown a wide range of biological activities. These activities include anti-inflammatory, analgesic, antifungal, antitubercular, antiviral, and antitumor effects. The diverse pharmacological potential of these compounds makes them a valuable target for drug development and research into new therapeutic agents (Chalenko et al., 2019).

Synthesis of Complex Molecules

The chemical structure and synthesis of complex molecules incorporating the this compound framework demonstrate the compound's versatility as a ligand for developing metal complexes with potential application in material science and catalysis. The ability to form stable complexes with various metals underscores the structural and functional diversity of these triazole derivatives (Castiñeiras, García-Santos, & Saa, 2019).

Modification for Enhanced Biological Activity

Modifications of the core structure to enhance biological activity and reduce toxicity have been explored. The introduction of different functional groups aims to optimize the therapeutic efficacy and minimize adverse effects, demonstrating the compound's potential as a scaffold for designing more effective and safer drugs (Wang et al., 2015).

Mécanisme D'action

Target of Action

The primary target of this compound is alpha-synuclein (α-syn) , a protein that plays a significant role in the pathogenesis of Parkinson’s disease . This protein is found in presynaptic terminals and is involved in the regulation of dopamine release and transport .

Mode of Action

The compound interacts with α-syn and inhibits its aggregation . In pathological conditions, α-syn forms amyloid aggregates that lead to neurotoxicity and neurodegeneration . By preventing the aggregation of α-syn, the compound can potentially mitigate these harmful effects .

Biochemical Pathways

The compound affects the pathway involving the aggregation of α-syn into amyloid fibrils . These fibrils are a common histopathological hallmark in Parkinson’s disease patients, leading to the formation of intraneuronal inclusions known as Lewy bodies and Lewy neurites . By inhibiting the aggregation of α-syn, the compound can potentially disrupt this pathway and its downstream effects, which include neurotoxicity and neurodegeneration .

Result of Action

The compound has been shown to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia, a symptom of Parkinson’s disease, as well as affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin . This suggests that the compound may have a neuroprotective effect .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of copper ions can lead to the deamination of the compound during the process of coordination . .

Propriétés

IUPAC Name |

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N7O3S/c16-21-14(12-3-1-2-8-17-12)19-20-15(21)26-9-13(23)18-10-4-6-11(7-5-10)22(24)25/h1-8H,9,16H2,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHKEIIMKUKDJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

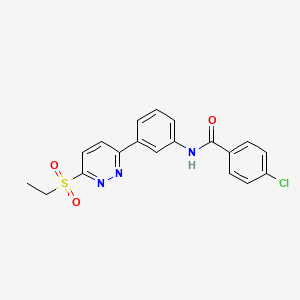

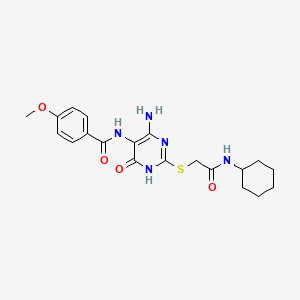

![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-propylacetamide](/img/structure/B2798641.png)

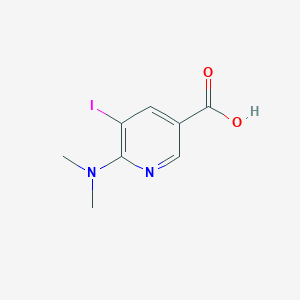

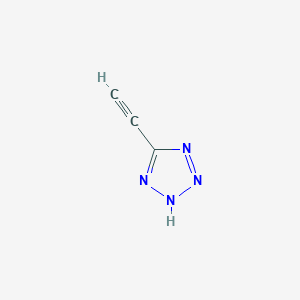

![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)acetamide](/img/structure/B2798643.png)

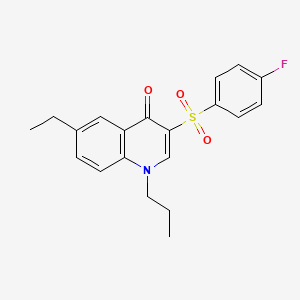

![1-(4-methoxyphenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2798647.png)

![N-(2,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2798649.png)

![Ethyl 2-[[5-[[[4-(diethylsulfamoyl)benzoyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2798650.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2798651.png)

![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2798662.png)